methyl 5-methyl-1H-pyrrole-2-carboxylate

Description

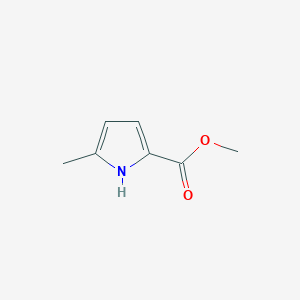

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(8-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYALQAMQXUBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299996 | |

| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-97-4 | |

| Record name | 1194-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate

Introduction

Methyl 5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile scaffold and a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials.[1] The strategic placement of the methyl ester at the C2 position and the methyl group at the C5 position imparts specific electronic and steric properties that influence its reactivity, biological activity, and material characteristics.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. For drug development professionals, parameters such as solubility and acidity are critical determinants of a compound's pharmacokinetic profile, including its absorption and distribution. For synthetic chemists, knowledge of its spectroscopic signature, melting point, and stability is essential for reaction monitoring, purification, and characterization.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in established analytical principles. It is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and utilize this important chemical entity.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular identity. The structure, nomenclature, and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1194-97-4 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Canonical SMILES | CC1=CC=C(N1)C(=O)OC |

| InChI Key | BMCUQYLZVGVDCW-UHFFFAOYSA-N[2] |

| 2D Structure |

Summary of Physicochemical Properties

This section provides at-a-glance values for the key physicochemical properties. It is important to note that while some data for this specific molecule are available, other values are expertly inferred from closely related analogs due to a lack of published experimental data for the target compound itself.

| Property | Value / Expected Range | Comments |

| Melting Point (°C) | ~75 - 85 (Estimated) | Experimental data not readily available. The parent compound, methyl 1H-pyrrole-2-carboxylate, melts at 74-78 °C.[3][4] The C5-methyl group is expected to slightly alter crystal packing and increase the melting point. |

| Boiling Point (°C) | Not Available | Expected to be high; decomposes at atmospheric pressure. Vacuum distillation would be required. |

| Water Solubility | Sparingly Soluble (Predicted) | Quantitative data is not available. The presence of an N-H donor and carbonyl acceptor suggests some aqueous solubility, but the aromatic ring and methyl groups limit it. |

| pKa (N-H Proton) | ~20 - 22 (in DMSO, Estimated) | The pKa of the N-H bond in unsubstituted pyrrole is ~23 in DMSO.[5] The electron-withdrawing ester at C2 is expected to increase the acidity, thus lowering the pKa relative to the parent pyrrole. |

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of a high-purity sample, whereas a broad and depressed melting range suggests the presence of impurities.

Causality in Experimental Choices

The chosen methodology for melting point determination relies on slow, controlled heating. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range. A rate of 1-2°C per minute near the expected melting point is standard practice to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

Detailed Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry this compound onto a watch glass. Grind the sample into a fine powder using a spatula to ensure uniform packing.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of sample will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Measurement: Heat the block rapidly to get an approximate melting point. Note the temperature at which the sample melts. Allow the apparatus to cool.

-

Accurate Measurement: Prepare a new sample and place it in the apparatus. Heat rapidly to within 15-20°C of the approximate melting point found in the previous step.

-

Final Determination: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility: The Gateway to Bioavailability and Formulation

Solubility, particularly aqueous solubility, is arguably one of the most critical physicochemical parameters in drug discovery. It directly influences how a compound is absorbed, distributed, and ultimately, its bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.[6] For this reason, solubility is assessed early and often.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two common types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound is in equilibrium between its solid (crystalline) state and its dissolved state. The "shake-flask" method is the gold standard for this determination.[7]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early discovery but can overestimate the true solubility due to the formation of supersaturated solutions.[6]

Detailed Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time is to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in µg/mL or µM.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational fingerprint of a molecule, confirming its structure and identifying its key functional groups. The following data are predicted based on the known spectra of the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate and fundamental principles of spectroscopy.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | br s | 1H | N-H | The N-H proton of pyrroles is typically deshielded and often appears as a broad singlet. |

| ~6.8 | d | 1H | H-3 | Pyrrole ring proton adjacent to the ester group. |

| ~6.0 | d | 1H | H-4 | Pyrrole ring proton adjacent to the methyl group. |

| ~3.8 | s | 3H | O-CH₃ | Singlet for the three equivalent protons of the methyl ester. |

| ~2.2 | s | 3H | C₅-CH₃ | Singlet for the three equivalent protons of the C5-methyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | Carbonyl carbon of the ester group. |

| ~130 | C-5 | Pyrrole ring carbon bearing the methyl group. |

| ~122 | C-2 | Pyrrole ring carbon bearing the ester group. |

| ~115 | C-3 | Pyrrole ring carbon adjacent to the ester group. |

| ~107 | C-4 | Pyrrole ring carbon adjacent to the methyl group. |

| ~51 | O-CH₃ | Methyl carbon of the ester group. |

| ~13 | C₅-CH₃ | Carbon of the C5-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Pyrrole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1700 | C=O Stretch | Ester Carbonyl |

| ~1550 | C=C Stretch | Pyrrole Ring |

| ~1250 & ~1100 | C-O Stretch | Ester C-O |

References

- 1. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 甲基吡咯-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl 5-methyl-1H-pyrrole-2-carboxylate CAS number and structure

An In-depth Technical Guide to Methyl 5-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin. Its electron-rich nature and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. Within this class of heterocycles, this compound (CAS No. 1194-97-4) has emerged as a particularly strategic starting material. Its disubstituted pattern, featuring a reactive ester at the 2-position and a methyl group at the 5-position, offers a stable yet highly adaptable platform for the construction of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

This guide provides an in-depth technical overview of this compound, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, robust synthetic methodologies, comprehensive spectral characterization, and its pivotal role as a foundational building block in modern drug discovery.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid at room temperature. The structural arrangement of the electron-withdrawing carboxylate group at the C2 position and the electron-donating methyl group at the C5 position significantly influences the reactivity of the pyrrole ring, directing further electrophilic substitution and enabling a wide range of chemical transformations.

Structure:

Figure 1: 2D Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1194-97-4 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 74-78 °C (for the parent compound, methyl 1H-pyrrole-2-carboxylate) | [4][5] |

| Purity | ≥96% (Commercially available) | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The most reliable and classical approach to the 2,5-disubstituted pyrrole core of the title compound is the Paal-Knorr synthesis.[1][3][6][7] This methodology involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Paal-Knorr Synthesis Pathway

The Paal-Knorr synthesis is a robust and high-yielding method that proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. The use of a weak acid catalyst, such as acetic acid, is often employed to accelerate the cyclization steps without promoting side reactions like furan formation.[6]

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid

Step 1: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate [8]

-

Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system of dioxane, water, and ethanol (ratio approx. 10:1:2).

-

Add sodium hydroxide (5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude residue in water and perform a liquid-liquid extraction with dichloromethane (DCM) to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to ~1 using 1N hydrochloric acid, which will precipitate the carboxylic acid.

-

Extract the aqueous phase with DCM or ethyl acetate.

-

Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1H-pyrrole-2-carboxylic acid. The product is often of sufficient purity for the next step.

Step 2: Fischer Esterification

-

Suspend the crude 5-methyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization

Definitive spectral data for this compound is not widely published. However, the spectral data for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3) provides a reliable proxy for characterization.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring, the N-H proton, the methyl group on the ring, and the methyl group of the ester. The pyrrole protons will appear as doublets in the aromatic region. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching band around 3300-3400 cm⁻¹ and a sharp, intense carbonyl (C=O) stretching band from the ester at approximately 1700-1720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15 m/z).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block due to its inherent structural features that are commonly found in biologically active molecules, particularly kinase inhibitors.[10] The pyrrole-indolin-2-one scaffold, for example, is the basis for several approved anti-cancer drugs that target receptor tyrosine kinases like VEGFR and PDGFR.[10]

Case Study: Synthesis of Kinase Inhibitors

The pyrrole-2-carboxylate moiety is a key component in the synthesis of advanced kinase inhibitors. For instance, derivatives of this scaffold have been used to develop potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[11] While the cited study uses a pyrrole-2,4-dicarboxamide, the synthetic logic demonstrates the utility of the pyrrole-2-carboxylate starting point. A related bromo-pyrrole methyl ester was utilized in the synthesis of a pyrrolotriazinone core, which is central to a class of potent kinase inhibitors.[12]

The general strategy involves the functionalization of the pyrrole ring, often through N-amination or cross-coupling reactions, followed by elaboration of the ester group into an amide, which frequently serves as a key hydrogen-bonding motif for interaction with the kinase hinge region.

Caption: General synthetic strategy for kinase inhibitors.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity, underpinned by classical synthetic methodologies like the Paal-Knorr synthesis, make it an essential tool for medicinal chemists. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational scaffolds like this compound in accelerating drug discovery and development pipelines cannot be overstated.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. 5-METHYL-1H-PYRROLE-2-CARBALDEHYDE(1192-79-6) 1H NMR [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. rsc.org [rsc.org]

- 9. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Solution Space: A Technical Guide to the Solubility of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate

Introduction: The Crucial Role of Solubility in Advancing Pharmaceutical and Chemical Research

In the landscape of drug discovery and fine chemical synthesis, the characterization of a compound's physicochemical properties is a cornerstone of successful development. Among these, solubility stands out as a critical parameter that dictates a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. Methyl 5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole ester, is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Understanding its solubility profile in a range of organic solvents is not merely an academic exercise; it is a vital piece of intelligence for researchers, scientists, and drug development professionals. An informed selection of solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating drug candidates with the desired therapeutic window.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predictive solubility profile in common organic solvents, and offer a robust, step-by-step experimental protocol for determining its solubility with high fidelity. This document is designed to empower researchers with the knowledge to confidently and effectively work with this versatile compound.

Theoretical Framework: Unraveling Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular architecture and the resulting physicochemical properties.

The structure of this compound features a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This ring system is substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position. This arrangement gives rise to several key characteristics that influence its solubility:

-

Polarity and Lipophilicity: The presence of the nitrogen heteroatom and the ester functional group introduces polarity to the molecule. However, the aromatic pyrrole ring and the methyl substituents contribute to its lipophilic character. The predicted octanol-water partition coefficient (XLogP3-AA) for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate is 1.7[1], suggesting a moderate degree of lipophilicity. We can infer a similar, slightly lower, value for the methyl ester. This balance between polar and non-polar features suggests that the compound will exhibit favorable solubility in a range of solvents with intermediate polarities.

-

Hydrogen Bonding Capability: The pyrrole nitrogen atom possesses a hydrogen atom that can act as a hydrogen bond donor. The carbonyl oxygen and the ester oxygen of the carboxylate group can both act as hydrogen bond acceptors. For the analogous ethyl ester, the computed hydrogen bond donor count is 1, and the acceptor count is 2[1]. This capacity for hydrogen bonding indicates that this compound will interact favorably with protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Molecular Size and Shape: The relatively small and planar structure of the pyrrole ring facilitates its interaction with solvent molecules. The presence of the methyl and methyl carboxylate groups adds some steric bulk, which may slightly hinder solvation in highly ordered solvents.

Based on this analysis, we can predict that this compound will be most soluble in polar aprotic solvents and moderately polar protic solvents. Its solubility is expected to be lower in highly non-polar solvents and in water, where the energetic cost of disrupting the strong hydrogen-bonding network of water would be high.

Predictive Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, highly polar. |

| Acetone | Polar Aprotic | High | Good hydrogen bond acceptor, moderate polarity. |

| Ethyl Acetate | Polar Aprotic | High | Good hydrogen bond acceptor, moderate polarity. |

| Dichloromethane (DCM) | Halogenated | High | Can interact via dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor, moderate polarity. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate | Can act as both H-bond donor and acceptor. |

| Ethanol | Polar Protic | Moderate | Can act as both H-bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate | Increased steric hindrance may slightly lower solubility compared to methanol and ethanol. |

| Toluene | Non-polar Aromatic | Low to Moderate | Primarily van der Waals interactions. |

| Hexane | Non-polar Aliphatic | Low | Mismatch in polarity and intermolecular forces. |

| Water | Polar Protic | Very Low | The lipophilic character of the molecule outweighs its hydrogen bonding capabilities in the highly polar, structured environment of water. |

Disclaimer: The solubility data presented in this table are predictive and based on theoretical principles. For applications requiring precise solubility values, experimental determination is strongly recommended.

Experimental Protocol for the Determination of Solubility

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification (e.g., quantitative NMR)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to create a uniform slurry.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a sufficient period (typically 24-48 hours). The goal is to reach a state where the concentration of the dissolved compound in the supernatant is constant.

-

Visually inspect the vial to ensure that an excess of undissolved solid remains, confirming that the solution is saturated.

-

-

Sampling and Sample Preparation:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered, saturated solution.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Conclusion: Empowering Research through a Deeper Understanding of Solubility

The solubility of this compound is a fundamental property that significantly impacts its utility in research and development. While direct experimental data remains to be published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile in a variety of organic solvents. This technical guide has provided a theoretical framework for these predictions, a practical, albeit predictive, solubility table, and a robust experimental protocol for the precise determination of its solubility. By leveraging this information, researchers, scientists, and drug development professionals can make more informed decisions regarding solvent selection, leading to more efficient and successful experimental outcomes. The provided methodologies are designed to be both instructive and empowering, fostering a culture of scientific rigor and integrity in the laboratory.

References

A Technical Guide for Medicinal Chemists: The Strategic Role of Methyl 5-Methyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Intermediate

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among the vast array of pyrrole building blocks, methyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile intermediate. Its strategic substitution pattern—a reactive ester at the C2 position, a stabilizing methyl group at C5, and an accessible N-H bond—provides a trifecta of functional handles for molecular elaboration. This guide provides an in-depth examination of this compound, detailing its synthesis, chemical reactivity, and pivotal role in the construction of complex, biologically active molecules, with a focus on kinase inhibitors and other emerging therapeutic agents.

The Core Scaffold: Properties and Synthesis

This compound is a stable, crystalline solid that serves as an ideal starting point for multi-step synthetic campaigns. The electron-withdrawing carboxylate group at C2 deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, while also providing a crucial anchor point for amide coupling. The C5-methyl group sterically directs reactions and contributes to the overall lipophilicity and metabolic stability of its derivatives.

While various methods exist for pyrrole synthesis, a common approach to access this specific scaffold involves the reaction of suitable precursors that can form the pyrrole ring via condensation reactions, such as the Paal-Knorr synthesis or related methodologies.[2][4]

| Compound Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Ester, Secondary Amine (in pyrrole ring), Methyl Group |

A Hub of Reactivity: Key Chemical Transformations

The utility of this compound stems from the distinct reactivity of its three primary functional sites: the N-H bond, the C2-ester, and the C3/C4 positions of the pyrrole ring. This allows for a modular and systematic approach to generating molecular diversity.

Figure 1: Key reactive pathways for this compound.

Ester Hydrolysis and Amidation: The Gateway to Bioactive Amides

The most common and critical transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in methanol.[1] The resulting 5-methyl-1H-pyrrole-2-carboxylic acid is a stable intermediate that is primed for amide bond formation.[5]

This amidation step is central to the synthesis of a vast number of biologically active compounds, particularly kinase inhibitors and MmpL3 inhibitors, where the pyrrole-2-carboxamide moiety is crucial for binding to target proteins.[6]

-

Step 1: To a solution of this compound (1.0 eq) in methanol (MeOH), add a 2M aqueous solution of sodium hydroxide (NaOH) (5.0 eq).

-

Step 2: Heat the resulting mixture at reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (~2-3 hours).

-

Step 3: Remove the organic solvent under reduced pressure.

-

Step 4: Acidify the remaining aqueous solution to pH ~3 by the dropwise addition of 6N hydrochloric acid (HCl).

-

Step 5: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product, typically as a white solid.[1]

Ring-Directed Functionalization

The pyrrole ring can undergo electrophilic substitution, primarily at the C4 position. For instance, acylation under Friedel-Crafts-type conditions can introduce a ketone functionality, providing another vector for diversification. This is demonstrated in the synthesis of 4-benzoyl and 4-naphthoyl derivatives, which serve as precursors for potent enzyme inhibitors.[1]

Application in Drug Discovery: Building Blocks for Modern Therapeutics

The true value of this compound is realized in its application as a foundational intermediate for drugs targeting a range of diseases, from cancer to infectious diseases.

Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them a major target for drug development.[7] The pyrrole-2-carboxamide scaffold is a privileged structure in this area, frequently found in potent kinase inhibitors.[8] It often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of the kinase.

The synthesis of these inhibitors often follows a convergent pathway where the pyrrole core, derived from this compound, is coupled to various other heterocyclic systems.

Figure 2: General workflow for the synthesis of kinase inhibitors from the title intermediate.

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component in the coupling step, leading to the optimization of potency and selectivity against specific kinase targets like MEK or Met.[9][10]

Dual mPGES-1/sEH Inhibitors for Cancer Therapy

Recent research has highlighted the potential of dual-targeting agents in cancer treatment. One such strategy involves the simultaneous inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). A series of potent dual inhibitors were developed using a 5-methyl-2-carboxamidepyrrole core.[1] The synthesis began with a substituted version of this compound, which was hydrolyzed and then coupled with various amines to produce a library of candidate molecules.[1] This work underscores the intermediate's role in generating focused libraries for hit-to-lead optimization.

-

Step 1: To a solution of the pyrrole-2-carboxylic acid (1.0 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF), add an amine (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).

-

Step 2: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Step 4: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

MmpL3 Inhibitors for Tuberculosis

The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutics. The mycobacterial membrane protein large 3 (MmpL3) is a promising target, and pyrrole-2-carboxamides have emerged as potent MmpL3 inhibitors.[6] Structure-guided design has led to the development of compounds where the pyrrole-2-carboxamide scaffold connects a "head" group (like a dichlorophenyl ring) and a "tail" group (like a cyclohexyl moiety). The hydrogens on the pyrrole nitrogen and the amide are critical for binding and potency.[6] The synthesis of these agents relies on the core reactivity of the pyrrole-2-carboxylate intermediate, demonstrating its applicability beyond oncology.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic linchpin in modern medicinal chemistry. Its predictable reactivity and functional handles allow for the efficient and modular construction of complex molecular architectures. From kinase inhibitors for cancer to novel agents against infectious diseases, this intermediate provides a reliable and versatile foundation. For researchers and drug development professionals, a deep understanding of its chemistry is essential for accelerating the discovery of the next generation of therapeutics.

References

- 1. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. 5-Methyl-1H-pyrrole-2-carboxylic acid_TargetMol [targetmol.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with C-3′ side chains as potent Met kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Genesis of a Pyrrole: Unraveling the Discovery and Synthetic History of Methyl 5-Methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted pyrroles, methyl 5-methyl-1H-pyrrole-2-carboxylate stands as a fundamentally important building block. This technical guide delves into the historical context of its discovery, tracing its roots to the foundational named reactions in pyrrole synthesis, and provides a comprehensive overview of the synthetic methodologies that have been developed for its preparation. This exploration is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical lineage and practical synthesis of this versatile molecule.

The Dawn of Pyrrole Synthesis: A Historical Perspective

The story of this compound is intrinsically linked to the pioneering work on pyrrole synthesis in the late 19th century. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its conceptual origins can be traced to the development of three seminal named reactions: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis.

The Paal-Knorr Pyrrole Synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884-1885, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] This method remains one of the most straightforward and widely used approaches for constructing the pyrrole ring.[1]

Shortly thereafter, in 1884, Ludwig Knorr introduced the Knorr Pyrrole Synthesis , a reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group.[3][4] This method provided a powerful tool for the synthesis of highly functionalized pyrroles.

The Hantzsch Pyrrole Synthesis , described by Arthur Hantzsch in 1890, offers another versatile route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][6] Despite its potential, the Hantzsch synthesis was not as extensively explored in its early years compared to the Paal-Knorr and Knorr methods.[5]

It is highly probable that this compound, or its close analog ethyl 5-methyl-1H-pyrrole-2-carboxylate, was first synthesized as an exemplar of one of these foundational reactions, likely within a broader study of their scope and limitations. The specific substitution pattern of the target molecule—a methyl group at the 5-position and a carboxylate at the 2-position—is amenable to synthesis by these classical methods.

Key Synthetic Approaches and Methodologies

The synthesis of this compound can be approached through various strategies, primarily leveraging the principles of the classical named reactions. Modern adaptations and novel methods have further expanded the synthetic chemist's toolkit for accessing this important intermediate.

Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis provides a logical and efficient route. The retrosynthetic analysis points to a 1,4-dicarbonyl compound and a source of ammonia as the key precursors.

Figure 1: Retrosynthetic analysis via the Paal-Knorr synthesis.

Experimental Protocol: Paal-Knorr Synthesis

A representative modern protocol for a Paal-Knorr type synthesis is as follows:

-

Preparation of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound, such as a derivative of levulinic acid ester, is required.

-

Cyclization: The dicarbonyl compound is reacted with a source of ammonia, such as ammonium acetate or ammonium hydroxide, typically in a protic solvent like acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and subsequent cyclization and aromatization.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The versatility of the Paal-Knorr reaction allows for variations in the starting materials and conditions to optimize the yield and purity of the desired pyrrole.[7]

Knorr Pyrrole Synthesis Approach

The Knorr synthesis offers another powerful strategy, particularly for constructing polysubstituted pyrroles.

Figure 2: Conceptual workflow of the Knorr pyrrole synthesis.

Experimental Protocol: Knorr Pyrrole Synthesis

A general procedure based on the Knorr synthesis is outlined below:

-

In situ Generation of the α-Amino Ketone: Due to their instability, α-amino ketones are typically generated in situ from the corresponding α-oximino ketone by reduction, often using zinc dust in acetic acid.[4]

-

Condensation: The freshly generated α-amino ketone is reacted with a β-ketoester, such as methyl acetoacetate.

-

Cyclization and Aromatization: The reaction proceeds through condensation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring.

-

Isolation: The product is isolated from the reaction mixture by extraction and purified using standard techniques.

Hantzsch Pyrrole Synthesis and Modern Variants

The Hantzsch synthesis, while historically less utilized, has seen a resurgence with the development of modern, non-conventional reaction conditions.[5][8]

Table 1: Comparison of Classical Pyrrole Synthesis Methods

| Synthesis Method | Key Reactants | General Conditions | Strengths | Limitations |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Acidic, heating | Simplicity, high yields, readily available starting materials.[1][9] | Can require harsh conditions.[1] |

| Knorr | α-Amino Ketone, Active Methylene Compound | Acid-catalyzed | Access to highly substituted pyrroles.[3] | Instability of α-amino ketone precursors.[4] |

| Hantzsch | β-Ketoester, α-Halo Ketone, Amine/Ammonia | Basic or neutral | Convergent three-component reaction.[6] | Historically limited scope and yields.[5] |

Modern Synthetic Protocol: Hydrolysis of Ethyl Ester

A common and practical modern approach to obtaining 5-methyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, which is commercially available or can be synthesized via classical methods.[10] The subsequent esterification provides the target methyl ester.

-

Hydrolysis: Ethyl 5-methyl-1H-pyrrole-2-carboxylate is dissolved in a mixture of solvents such as dioxane, water, and ethanol.[10]

-

Base Addition: An excess of a strong base, like sodium hydroxide, is added to the solution.[10]

-

Heating: The reaction mixture is heated to reflux for several hours to ensure complete saponification of the ester.[10]

-

Acidification: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of 1, precipitating the carboxylic acid.[10]

-

Extraction and Isolation: The carboxylic acid is extracted with an organic solvent, dried, and the solvent is evaporated to yield the product.[10]

-

Esterification: The resulting 5-methyl-1H-pyrrole-2-carboxylic acid can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane.[11]

Conclusion

The discovery and synthetic history of this compound are deeply rooted in the foundational principles of heterocyclic chemistry established in the late 19th century. While the precise moment of its first synthesis remains somewhat obscured within the annals of early organic chemistry, its conceptual framework is clearly derived from the pioneering work of Paal, Knorr, and Hantzsch. Today, a combination of these classical methods and modern synthetic advancements provides robust and efficient pathways to this valuable chemical building block. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and their historical context is invaluable for the design and execution of novel synthetic strategies targeting complex molecules that incorporate this fundamental pyrrole scaffold.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 [chemicalbook.com]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Introduction: The Versatile Pyrrole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Methyl 5-Methyl-1H-pyrrole-2-carboxylate Derivatives and Analogs for Drug Discovery Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold found in numerous natural products and synthetic drugs.[2][3] Pyrrole and its derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[2][3][4]

At the heart of a promising class of these compounds is the This compound core. This molecule serves as a highly versatile starting point for chemical elaboration. The ester at the C2 position, the methyl group at C5, the nitrogen at N1, and the hydrogen at C4 all present opportunities for strategic modification, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs built upon this core scaffold.

Part 1: Synthesis and Chemical Diversification Strategies

The synthetic accessibility of the pyrrole core is crucial for its exploration in drug discovery. Various classical and modern synthetic methods, such as the Paal–Knorr and Hantzsch reactions, are employed for creating the initial pyrrole ring.[1] From the this compound intermediate, a multitude of derivatives can be generated.

Synthesis of the Core and Key Intermediates

A common strategy to access the pyrrole-2-carboxylate scaffold involves the reaction of a β-ketoester with an appropriate amine or, in more advanced syntheses, cycloaddition reactions.[1] For instance, a general approach involves the reaction of a suitable dicarbonyl compound with an amine source.

A key transformation for creating diverse analogs is the hydrolysis of the methyl ester at the C2 position to form the corresponding carboxylic acid. This carboxylic acid is a critical intermediate for generating a wide array of amides, which are often essential for biological activity.[5]

Experimental Protocol: Saponification of Methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate[5]

-

Dissolution: Dissolve the starting material, methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate (e.g., 1.20 g, 4.93 mmol), in methanol (25 mL).

-

Hydrolysis: Add 2 M sodium hydroxide (NaOH) solution (12.3 mL, 24.60 mmol) to the mixture.

-

Reflux: Heat the resulting mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected (approximately 2 hours).

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution by adding 6 N hydrochloric acid (HCl) until the pH is approximately 3.

-

Extract the product with ethyl acetate (EtOAc) (3 x 50 mL).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the desired 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid as a solid.[5]

Derivatization via Amide Coupling

The resulting carboxylic acid is readily converted into various amides using standard peptide coupling reagents or by first converting it to an acyl chloride. This allows for the introduction of a diverse range of substituents at the C2 position, a critical step in exploring the structure-activity relationship (SAR).[5][6]

Experimental Protocol: Synthesis of 4-benzoyl-5-methyl-N-(quinolin-2-yl)-1H-pyrrole-2-carboxamide[5]

-

Acyl Chloride Formation: To a solution of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid (0.150 g, 0.65 mmol) in dry toluene (1 mL), add oxalyl chloride (0.165 g, 1.30 mmol) and two drops of N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture at 50°C for 2 hours to form the acyl chloride.

-

Amide Formation: (Procedure inferred from standard methods) The resulting acyl chloride solution is then typically treated with the desired amine (e.g., 2-aminoquinoline) in the presence of a base (like triethylamine or pyridine) to yield the final amide product.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Diversification at the C4 Position via Suzuki Coupling

For analogs requiring aryl or heteroaryl substituents at other positions, the Suzuki coupling reaction is a powerful tool. This requires a halogenated pyrrole precursor, such as methyl 4-bromo-1H-pyrrole-2-carboxylate.

Workflow: C4-Position Diversification

The following diagram illustrates a typical workflow for generating diversity at the C4 position of the pyrrole ring, a key strategy in the development of anti-tuberculosis agents.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Computational Framework for Drug Discovery

An In-depth Technical Guide:

Foreword: The Rationale for a Theoretical Deep Dive

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the pyrrole-2-carboxylate moiety has been identified as a key pharmacophore in the development of novel therapeutic agents.[1][3] Methyl 5-methyl-1H-pyrrole-2-carboxylate, the subject of this guide, represents a foundational structure within this chemical class. While extensive experimental data on this specific molecule is nascent, its structural analogs have shown significant promise, necessitating a robust theoretical framework to predict its behavior and guide future research.

This guide eschews a conventional template to provide a logically structured, in-depth protocol for the comprehensive theoretical analysis of this compound. We will proceed from the foundational quantum mechanical properties of the isolated molecule to its potential interactions within a complex biological system. The methodologies described herein are designed to be self-validating, grounding theoretical predictions in established principles and providing a clear pathway for experimental verification.

Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)

The Causality Behind Method Selection: Why DFT?

To understand the intrinsic properties of our target molecule, we must first model its geometry and electronic structure with high accuracy. Density Functional Theory (DFT) is the computational method of choice for this task. Unlike simpler molecular mechanics methods, DFT solves an approximation of the Schrödinger equation, providing a quantum mechanical description of the electron density. This approach offers an optimal balance of computational cost and accuracy for medium-sized organic molecules.

For this investigation, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals, yielding more accurate predictions of molecular geometries and vibrational frequencies.[4] This is paired with the 6-311++G(d,p) basis set . This triple-zeta basis set provides sufficient flexibility for the valence electrons, while the addition of diffuse functions (++) is critical for accurately describing the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) are essential for modeling the non-spherical electron distribution in bonded atoms.[5]

Protocol: DFT-Based Structural and Spectroscopic Validation

This protocol outlines the steps for a full geometry optimization and subsequent frequency and electronic property calculation.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

-

Input Structure Generation:

-

Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Set up the DFT calculation with the chosen method: B3LYP/6-311++G(d,p).

-

Initiate a geometry optimization (Opt) calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.

-

Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation. A true energy minimum has zero imaginary frequencies.

-

-

Vibrational Frequency Analysis:

-

Following optimization, perform a frequency calculation (Freq) at the same level of theory.

-

This step serves two purposes:

-

Validation: Confirms the optimized structure is a true minimum.

-

IR Spectrum Prediction: The calculated vibrational modes and their intensities can be used to generate a theoretical infrared (IR) spectrum. This is a critical self-validation step; the theoretical spectrum should closely match an experimentally obtained FT-IR spectrum.[4][6]

-

-

-

Electronic Property Calculation:

-

Using the optimized geometry, calculate key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

-

Predicted Quantitative Data Summary

The DFT calculations will yield a rich dataset of quantitative structural and electronic parameters. These values form the basis for all further theoretical work and provide benchmarks for experimental validation.

| Parameter Category | Specific Data Points | Significance |

| Structural Data | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | Defines the precise 3D geometry and conformation of the molecule. |

| Energetic Data | Total Electronic Energy (Hartrees), Zero-Point Energy | Indicates the thermodynamic stability of the molecule. |

| Electronic Data | HOMO Energy (eV), LUMO Energy (eV), HOMO-LUMO Gap (eV) | Determines electronic excitability, kinetic stability, and reactivity.[4] |

| Spectroscopic Data | Vibrational Frequencies (cm⁻¹), NMR Chemical Shifts (ppm) | Allows for direct comparison and validation with experimental IR and NMR data. |

| Bulk Properties | Dipole Moment (Debye), Molecular Electrostatic Potential | Predicts polarity and identifies sites for intermolecular interactions. |

Part 2: Uncovering Reactivity and Interaction Sites

The optimized molecular structure and its electronic properties allow us to predict how this compound will interact with its environment, particularly with biological macromolecules.

Frontier Molecular Orbital (FMO) & Molecular Electrostatic Potential (MEP) Analysis

The Frontier Molecular Orbitals (FMOs) —the HOMO and LUMO—are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and are sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[4]

The Molecular Electrostatic Potential (MEP) map provides a more intuitive, visual guide to intermolecular interactions. It is plotted on the molecule's electron density surface, color-coded to represent electrostatic potential.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate group. These are prime sites for hydrogen bond donation and interactions with positive charges (electrophiles).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom on the pyrrole nitrogen (N-H). This is a key site for hydrogen bond acceptance and interactions with negative charges (nucleophiles).

Part 3: Molecular Docking for Target-Specific Interaction Analysis

With a validated molecular structure and an understanding of its reactive sites, we can proceed to model its interaction with a specific biological target. Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.

Justification of Target Selection: Enoyl-ACP Reductase (InhA)

Given that numerous pyrrole derivatives exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis, a highly relevant target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1] InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway, and its inhibition is a validated strategy for anti-tuberculosis drug action.[7] We will use the crystal structure of InhA for our docking protocol.

Protocol: Molecular Docking Workflow

Software: AutoDock Tools, AutoDock Vina, PyMOL, Schrödinger Maestro.

Methodology:

-

Protein Preparation:

-

Download the crystal structure of InhA from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2IDZ.[7]

-

Using software like PyMOL or Maestro, prepare the protein by:

-

Removing all water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., using the Gasteiger charge model).

-

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound as the input ligand.

-

Assign atomic charges and define the rotatable bonds. The ester group and the bond to the pyrrole ring are key rotatable bonds.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. This is a three-dimensional grid box centered on the known active site of InhA. The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations (poses) of the ligand within the active site.

-

Each pose is scored based on a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol. More negative values indicate stronger predicted binding.

-

-

Result Analysis:

-

Analyze the top-scoring poses. The primary metrics are:

-

Binding Energy: The predicted affinity of the ligand for the protein.

-

Intermolecular Interactions: Visualize the best pose in the active site and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with specific amino acid residues.[8]

-

-

Predicted Binding Data Summary

The docking results should be summarized to facilitate comparison and guide further medicinal chemistry efforts.

| Metric | Example Data | Interpretation |

| Binding Energy | -7.5 kcal/mol | A quantitative estimate of binding affinity. Lower values suggest tighter binding. |

| Hydrogen Bonds | N-H...O (TYR 158), C=O...H-N (GLY 103) | Identifies specific, strong directional interactions that anchor the ligand in the active site.[7][8] |

| Hydrophobic Contacts | Methyl groups with LEU, ILE, VAL residues | Highlights non-polar interactions that contribute significantly to binding affinity and specificity. |

| Key Residues | TYR 158, GLY 103, NAD+ cofactor | Lists the primary amino acid residues involved in binding, providing targets for modification. |

Conclusion: From Theoretical Data to Actionable Intelligence

This guide has outlined a comprehensive, multi-stage theoretical framework for the characterization of this compound. By integrating DFT calculations with molecular docking, we can move from fundamental molecular properties to predictive models of biological activity. The DFT analysis provides a validated, high-fidelity 3D structure and reveals the intrinsic electronic features governing reactivity. This information directly enables a targeted molecular docking study, which can generate testable hypotheses about the molecule's mechanism of action and binding mode. The resulting data—predicted binding affinities, key interacting residues, and optimal conformations—provides actionable intelligence for researchers, guiding the synthesis of more potent and selective analogs and accelerating the drug discovery process.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 6. acgpubs.org [acgpubs.org]

- 7. vlifesciences.com [vlifesciences.com]

- 8. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Methyl 5-Methyl-1H-pyrrole-2-carboxylate for Pharmaceutical and Research Applications

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Methyl 5-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a crucial synthetic intermediate for more complex molecular architectures, including potent enzyme inhibitors and anti-infective agents.[3][4] Its strategic synthesis is therefore of paramount importance to researchers in drug discovery and organic synthesis.

This comprehensive guide provides detailed protocols for two distinct and reliable synthetic routes to obtain this compound. The chosen methodologies—direct esterification of the corresponding carboxylic acid and a de novo ring construction via the Hantzsch pyrrole synthesis—offer flexibility based on the availability of starting materials and the desired scale of production. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of substituted pyrroles can be approached through various classical name reactions. The most prominent include:

-

Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][5][6] While efficient, its utility is often limited by the accessibility of the required 1,4-dicarbonyl precursors.[6]

-

Hantzsch Pyrrole Synthesis: A versatile three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][8][9] This method offers excellent control over substituent placement and is well-suited for constructing highly functionalized pyrroles.[10]

-

Van Leusen Pyrrole Synthesis: A powerful method that utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with a Michael acceptor, such as an α,β-unsaturated ketone or ester.[11][12][13]

For the specific target, this compound, two logical and field-proven strategies are detailed below. Route A is a functional group interconversion, ideal when the precursor acid is readily available. Route B illustrates a classic ring-forming strategy, building the heterocyclic core from simple acyclic components.

Part 2: Synthesis Route A - Fischer Esterification of 5-Methyl-1H-pyrrole-2-carboxylic Acid

This is the most direct approach, predicated on the availability of 5-methyl-1H-pyrrole-2-carboxylic acid.[14][15][16] The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution that is both robust and scalable.[17]

Causality and Experimental Rationale: The reaction is an equilibrium process. To drive the reaction toward the ester product, an excess of the alcohol (methanol) is used as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), is essential to protonate the carbonyl oxygen of the carboxylic acid.[17] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule, facilitated by the acidic conditions, yields the final ester product.

Workflow for Fischer Esterification

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Protocol Summary Table: Route A

| Reagent/Parameter | Molar Eq. | Quantity | Purpose |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | 1.0 | 5.0 g (39.9 mmol) | Starting Material |

| Anhydrous Methanol (MeOH) | Excess | 100 mL | Reagent & Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | cat. (0.1) | ~0.22 mL (4.0 mmol) | Catalyst |

| Reaction Temperature | - | Room Temp. to 65°C | Condition |

| Reaction Time | - | 4-12 hours | Condition |

| Expected Yield | - | 85-95% | Outcome |

Detailed Step-by-Step Protocol: Route A

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (39.9 mmol) of 5-methyl-1H-pyrrole-2-carboxylic acid in 100 mL of anhydrous methanol.[17]

-

Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly add 0.22 mL of concentrated sulfuric acid dropwise. Causality: The addition is performed slowly and with cooling to safely manage the exothermic heat of dilution of the strong acid.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. For a faster reaction, the mixture can be heated to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over 200 g of crushed ice. This step quenches the reaction and dilutes the acid.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. Causality: Neutralization removes the acid catalyst and converts any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its removal from the organic product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to afford a white to off-white solid.

Part 3: Synthesis Route B - Hantzsch Pyrrole Synthesis

Causality and Experimental Rationale: The Hantzsch synthesis mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester (methyl acetoacetate) and ammonia.[7] Concurrently, the α-haloketone (chloroacetone) reacts with ammonia. The enamine then acts as a nucleophile, attacking the α-haloketone derivative in an alkylation step. The resulting intermediate undergoes an intramolecular condensation (cyclization) followed by dehydration to yield the aromatic pyrrole ring.[7] This sequence allows for the convergent assembly of the final product from simple starting materials.

Reaction Scheme for Hantzsch Synthesis

Caption: Conceptual diagram of the Hantzsch Pyrrole Synthesis.